1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea
Description
Propriétés
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN7O2/c1-31-18-7-6-16(10-17(18)22)28-21(30)27-15-4-2-14(3-5-15)26-19-11-20(25-12-24-19)29-9-8-23-13-29/h2-13H,1H3,(H,24,25,26)(H2,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGOSLTWMPBDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical formula for this compound is , and it features multiple functional groups, including an imidazole ring, a pyrimidine moiety, and a urea linkage. These structural components are significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Target Enzymes : The compound has been shown to inhibit various kinases and enzymes that are crucial in cancer cell proliferation. For instance, it may interact with the dihydrofolate reductase (DHFR) enzyme, which is essential for DNA synthesis and repair in rapidly dividing cells .
- Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines. For example, derivatives with structural similarities have demonstrated the ability to increase annexin V-FITC-positive apoptotic cells significantly .
- Antitumor Activity : The compound's structural characteristics suggest potential antitumor effects, particularly against solid tumors. Its interaction with specific cellular pathways involved in tumor growth inhibition has been observed in various preclinical models .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
Several studies have investigated the biological effects of this compound and its analogs:
- Study on Antitumor Efficacy : In a study involving mouse models of colon cancer, compounds structurally related to this urea derivative exhibited significant tumor growth inhibition, suggesting a promising avenue for further development as anticancer agents .
- In Vitro Studies : In vitro assays have demonstrated that derivatives with similar imidazole and pyrimidine functionalities can effectively inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level with target proteins involved in cancer progression, enhancing our understanding of their potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Effects on Potency :
- The 3-chloro-4-methoxyphenyl group in the target compound enhances binding to MCT4 compared to the 2-ethylphenyl analogue (), likely due to improved hydrophobic interactions and electron-withdrawing effects .
- BTK inhibitors like AVL-291/292 prioritize acrylamide warheads for covalent BTK binding, diverging from the urea-based MCT4 inhibitors .
Comparative Pharmacological Profiles
MCT4 vs. BTK Inhibitors
Q & A
Q. What are the established synthetic routes for 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea?
The compound can be synthesized via a multi-step urea-forming reaction. A common approach involves:
- Step 1 : Coupling 6-(1H-imidazol-1-yl)pyrimidin-4-amine with 4-nitrophenyl chloroformate to generate an activated carbamate intermediate .
- Step 2 : Reacting the intermediate with 3-chloro-4-methoxyaniline under basic conditions (e.g., potassium phosphate and N,N-diisopropylethylamine in acetonitrile) to form the urea backbone .
- Step 3 : Purification via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Key considerations: Monitor reaction progress using TLC or HPLC to avoid over-functionalization of the pyrimidine ring.
Q. What analytical methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regioselectivity of the urea bond and substituent positions. For example, urea NH protons typically appear as broad singlets near δ 8.5–9.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns, especially for chlorine-containing derivatives .
- Infrared Spectroscopy (IR) : Urea carbonyl stretches (C=O) appear at ~1640–1680 cm⁻¹, distinguishing them from amides or carbamates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Use response surface methodology to optimize variables like solvent polarity (e.g., acetonitrile vs. DMF), base stoichiometry (e.g., DIEA vs. K₂CO₃), and temperature. Evidence suggests room temperature reactions reduce side-product formation in urea syntheses .
- Catalysis : Explore Pd-mediated coupling for pyrimidine-amine activation, which may enhance regioselectivity in imidazole substitution .
Q. What strategies address stability challenges in aqueous formulations?
- Excipient Screening : Co-formulate with cyclodextrins or polyethylene glycol (PEG) to shield the urea moiety from hydrolysis. Patent data for similar compounds highlight PEG-400 as effective for aqueous stability .
- pH Control : Maintain formulations at pH 5.0–6.5 to minimize urea bond cleavage. Use buffering agents like citrate-phosphate .
Q. How can computational modeling aid in understanding structure-activity relationships (SAR)?
- Density Functional Theory (DFT) : Calculate electron distribution in the pyrimidine-imidazole core to predict binding affinity with biological targets (e.g., kinase inhibitors).
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability, leveraging data from triazine-urea analogs .
Q. What mechanistic insights explain contradictory reactivity in urea-forming reactions?
- Kinetic Profiling : Use stopped-flow NMR to monitor intermediates. For example, carbamate intermediates may undergo competing hydrolysis under humid conditions, reducing yields .
- Isotopic Labeling : Introduce 15N-labeled amines to track urea bond formation via MS/MS fragmentation patterns .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields?
- Variable Identification : Yields may vary due to impurities in starting materials (e.g., 3-chloro-4-methoxyaniline hydrochloride vs. free base). Conduct elemental analysis for stoichiometric validation .
- Reproducibility Protocols : Adopt strict moisture control (e.g., anhydrous solvents, glovebox conditions) to mitigate hydrolysis, as seen in urea syntheses across patents .
Methodological Recommendations
- Synthesis : Prioritize carbamate activation over direct isocyanate routes to avoid toxicity and improve scalability .
- Characterization : Combine NMR with X-ray crystallography (if crystalline) to unambiguously assign stereochemistry .
- Stability Testing : Use accelerated stability studies (40°C/75% RH) to predict shelf-life, referencing PEG-based formulations from analogous compounds .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
